Technical Guide: Synthesis of 4-Chloropyrimidine-5-carbonyl Chloride
Technical Guide: Synthesis of 4-Chloropyrimidine-5-carbonyl Chloride
This technical guide details the synthesis pathway for 4-Chloropyrimidine-5-carbonyl chloride (CAS: 1261494-35-2), a critical electrophilic building block in medicinal chemistry, particularly for the development of kinase inhibitors and pyrimidine-based antimetabolites.[1]
Executive Summary
Target Molecule: 4-Chloropyrimidine-5-carbonyl chloride
CAS Number: 1261494-35-2
Molecular Formula:
This guide outlines the optimal synthetic route for generating 4-chloropyrimidine-5-carbonyl chloride from 4-hydroxypyrimidine-5-carboxylic acid. The protocol leverages a dual-chlorination strategy using thionyl chloride (
Retrosynthetic Analysis & Pathway Design[1]
The synthesis is best approached via a convergent strategy. The pyrimidine core is constructed first, followed by functional group manipulation.[3]
Strategic Disconnections[1]
-
C–Cl Bond Formation: The C4-chloro substituent is installed via nucleophilic displacement of a C4-hydroxyl (lactam tautomer) leaving group.[1]
-
Acyl Chloride Formation: The C5-carbonyl chloride is generated from the corresponding carboxylic acid.
-
Core Assembly: The pyrimidine ring is classically formed via condensation of formamidine with an ethoxymethylenemalonate derivative.
Pathway Visualization
Caption: Convergent synthesis pathway from acyclic precursors to the dual-chlorinated target.
Core Synthesis Protocol: The Dual-Chlorination Step[1]
This section details the transformation of 4-hydroxypyrimidine-5-carboxylic acid to the target. This reaction is thermodynamically driven by the evolution of
Mechanistic Insight
The reaction relies on the Vilsmeier-Haack type activation provided by DMF.
-
Catalytic Cycle: DMF reacts with
to form the electrophilic Vilsmeier reagent (chloroiminium ion). -
Acid Activation: The carboxylic acid attacks the Vilsmeier reagent (or
), forming an activated acyl chlorosulfite intermediate that collapses to the acid chloride. -
Tautomeric Activation: The 4-hydroxy group (existing largely as the 4-pyrimidone tautomer) reacts with the chlorinating agent to form a phosphorodichloridate-like or chlorosulfite intermediate, which is then displaced by chloride ion in an addition-elimination sequence to yield the aromatic 4-chloropyrimidine.[1]
Experimental Procedure
Reagents:
-
Substrate: 4-Hydroxypyrimidine-5-carboxylic acid (1.0 eq)
-
Reagent/Solvent: Thionyl Chloride (
) (10.0 eq) – Acts as both reagent and solvent. -
Catalyst:
-Dimethylformamide (DMF) (0.05 – 0.1 eq)[1]
Step-by-Step Protocol:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or an inert gas (Ar/ ) line. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved and gases. -
Addition: Charge the flask with 4-hydroxypyrimidine-5-carboxylic acid (e.g., 5.0 g, 35.7 mmol).
-
Solvent/Reagent: Carefully add Thionyl Chloride (
, ~357 mmol) at room temperature. The suspension may be thick initially. -
Catalysis: Add DMF (3-5 drops, approx. 0.2 mL). Caution: Initial gas evolution may occur.[1]
-
Reaction: Heat the mixture gradually to reflux (
).-
Observation: As the reaction proceeds, the solid starting material will dissolve, and the solution will turn yellow/orange. Vigorous gas evolution will be observed.
-
Duration: Reflux for 3–5 hours until gas evolution ceases and the solution is homogeneous.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess
. Note: Use a trap to protect the pump from corrosive vapors. -
Add anhydrous toluene (20 mL) and re-evaporate (azeotropic removal of residual
). Repeat this step twice.
-
-
Isolation: The resulting residue is 4-chloropyrimidine-5-carbonyl chloride , typically obtained as a yellow-to-brown semi-solid or oil that crystallizes upon standing.[1]
-
Yield: Expected 85–95%.
-
Purity Check: Due to high reactivity, avoid aqueous workup. Verify identity via formation of a stable derivative (e.g., reaction with methanol to form the methyl ester) if immediate use is not planned.
-
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Stoichiometry ( | >5 equivalents | Excess drives the equilibrium to the right (Le Chatelier's principle) and acts as a solvent to maintain homogeneity.[1] |
| Catalyst (DMF) | 5-10 mol% | Essential for activating the unreactive pyrimidone oxygen.[1] Without DMF, the C4-chlorination is sluggish or incomplete.[1] |
| Moisture Control | Strictly Anhydrous | The product hydrolyzes rapidly back to the starting material or the 4-chloro-acid upon contact with water.[1] |
| Temperature | Reflux ( | Required to overcome the activation energy of the aromatic nucleophilic substitution at the C4 position. |
Safety & Handling (E-E-A-T)
-
Corrosivity:
and the product are highly corrosive lachrymators. All operations must be performed in a well-ventilated fume hood.[1] -
Water Reactivity: Violent reaction with water releases HCl gas. In case of a spill, neutralize with solid sodium bicarbonate or lime; do not add water directly.
-
Pressure: Ensure the reaction vessel is not sealed; gas evolution (
, ) can pressurize glassware if not vented through a scrubber.
Applications in Drug Discovery[7]
This intermediate is a "linchpin" scaffold. The reactivity difference between the acyl chloride and the chloro-pyrimidine allows for sequential functionalization:
-
C5-Position (Acyl Chloride): Reacts first with amines/alcohols under mild conditions (
) to form amides/esters.[1] -
C4-Position (Chloro group): Reacts second via
with amines, thiols, or alkoxides, typically requiring heat or base catalysis.
Example Workflow:
-
Step A: React with aniline (
, ) Forms 4-chloropyrimidine-5-carboxamide.[1] -
Step B: React with morpholine (
, ) Displaces C4-Cl to form the final kinase inhibitor core.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54044566, 4-Hydroxypyrimidine-5-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses.
/ . (Analogous methodology for 4,6-dichloropyrimidine). Retrieved from [Link]
Sources
- 1. 55084-66-7|4-Chloro-2-(methylthio)pyrimidine-5-carbonyl chloride|BLD Pharm [bldpharm.com]
- 2. 883-99-8,Methyl 3-Hydroxy-2-naphthoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 4. orgosolver.com [orgosolver.com]
- 5. orgosolver.com [orgosolver.com]
